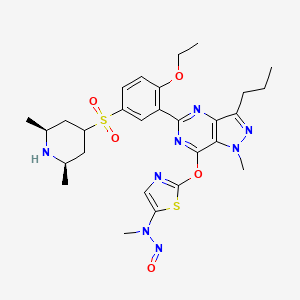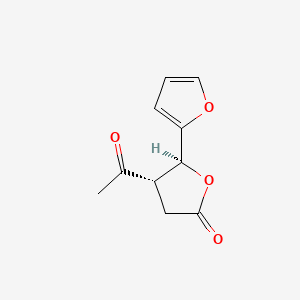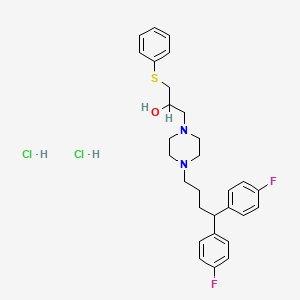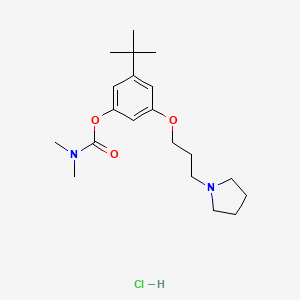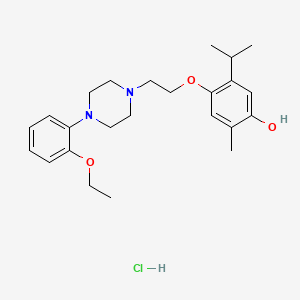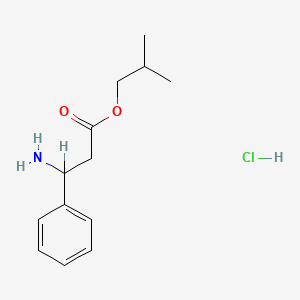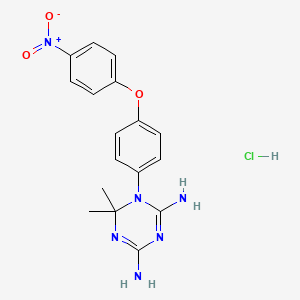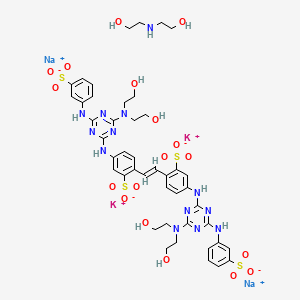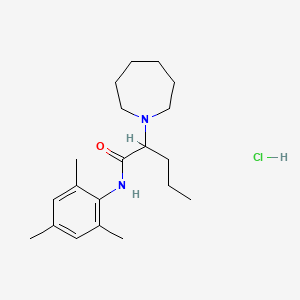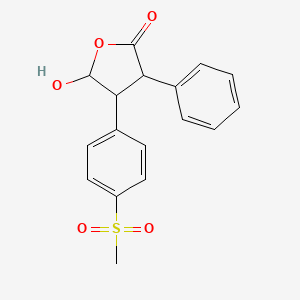
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4'-bipiperidin)-1'-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1H-pyrrolo(3,2-f)quinoléine-2-carboxylique, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipipéridin)-1’-ylcarbonyl)oxy)-8-bromo-2-méthyl-1-oxo-6-((5,6,7-triméthoxy-1H-indol-2-yl)carbonyl)-, ester méthylique, monochlorhydrate est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie médicinale, la pharmacologie et la science des matériaux. Ce composé présente plusieurs groupes fonctionnels, notamment un noyau pyrroloquinoléine, une partie bipipéridinyl et un fragment triméthoxyindole, qui contribuent à ses propriétés chimiques uniques et à ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 1H-pyrrolo(3,2-f)quinoléine-2-carboxylique, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipipéridin)-1’-ylcarbonyl)oxy)-8-bromo-2-méthyl-1-oxo-6-((5,6,7-triméthoxy-1H-indol-2-yl)carbonyl)-, ester méthylique, monochlorhydrate implique généralement une synthèse organique en plusieurs étapes. Les étapes clés peuvent inclure :
- Formation du noyau pyrroloquinoléine par des réactions de cyclisation.
- Introduction du substituant bromo par halogénation.
- Couplage de la partie bipipéridinyl par des réactions de couplage catalysées par les carbodiimides.
- Fixation du fragment triméthoxyindole par des réactions d’estérification ou d’amidification.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela peut inclure l’utilisation de réacteurs à flux continu, de principes de chimie verte et de techniques de purification évolutives.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1H-pyrrolo(3,2-f)quinoléine-2-carboxylique, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipipéridin)-1’-ylcarbonyl)oxy)-8-bromo-2-méthyl-1-oxo-6-((5,6,7-triméthoxy-1H-indol-2-yl)carbonyl)-, ester méthylique, monochlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes fonctionnels à des états d’oxydation plus élevés.
Réduction : Réduction des groupes carbonyles en alcools ou en amines.
Substitution : Réactions de substitution halogénée pour introduire différents substituants.
Hydrolyse : Clivage des liaisons esters ou amides pour produire des acides carboxyliques et des amines.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions peuvent inclure :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Agents halogénants : Brome, chlore.
Agents hydrolysants : Acides (HCl, H2SO4) ou bases (NaOH, KOH).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de développer de nouveaux matériaux.
Biologie
En biologie, le composé peut être étudié pour son potentiel en tant que molécule biologiquement active. Ses multiples groupes fonctionnels et sa complexité structurale en font un candidat pour étudier les interactions avec les macromolécules biologiques telles que les protéines et les acides nucléiques.
Médecine
En médecine, le composé pourrait être étudié pour ses applications thérapeutiques potentielles. Ses caractéristiques structurelles suggèrent qu’il peut interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Industrie
Dans l’industrie, le composé peut trouver des applications dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères ou les revêtements de pointe.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups and structural complexity make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound may find applications in the development of new materials with unique properties, such as advanced polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide 1H-pyrrolo(3,2-f)quinoléine-2-carboxylique, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipipéridin)-1’-ylcarbonyl)oxy)-8-bromo-2-méthyl-1-oxo-6-((5,6,7-triméthoxy-1H-indol-2-yl)carbonyl)-, ester méthylique, monochlorhydrate dépendrait de ses interactions spécifiques avec les cibles moléculaires. Les mécanismes potentiels peuvent inclure :
Liaison aux enzymes : Inhibition ou activation de l’activité enzymatique.
Interaction avec les récepteurs : Modulation des voies de signalisation des récepteurs.
Intercalation de l’ADN : Liaison à l’ADN et affectation de l’expression des gènes.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires peuvent inclure d’autres dérivés de pyrroloquinoléine, des molécules contenant du bipipéridinyl et des composés à base de triméthoxyindole. Voici quelques exemples :
Pyrroloquinoléine quinone (PQQ) : Un cofacteur redox aux propriétés antioxydantes.
Dérivés du bipipéridinyl : Composés avec une activité potentielle du SNC.
Dérivés du triméthoxyindole : Molécules avec une activité anticancéreuse potentielle.
Unicité
L’unicité de l’acide 1H-pyrrolo(3,2-f)quinoléine-2-carboxylique, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipipéridin)-1’-ylcarbonyl)oxy)-8-bromo-2-méthyl-1-oxo-6-((5,6,7-triméthoxy-1H-indol-2-yl)carbonyl)-, ester méthylique, monochlorhydrate réside dans sa combinaison de groupes fonctionnels et sa complexité structurale, qui peuvent conférer des propriétés chimiques et biologiques uniques non trouvées dans d’autres composés.
Propriétés
Numéro CAS |
140447-64-9 |
|---|---|
Formule moléculaire |
C37H45BrClN5O9 |
Poids moléculaire |
819.1 g/mol |
Nom IUPAC |
methyl 8-bromo-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-1-oxo-4-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C37H44BrN5O9.ClH/c1-37(35(47)51-4)33(45)28-24-16-22(38)18-43(34(46)25-15-20-14-21(19-44)31(49-2)32(50-3)29(20)39-25)26(24)17-27(30(28)40-37)52-36(48)42-12-8-23(9-13-42)41-10-6-5-7-11-41;/h14-15,17,22-23,39-40,44H,5-13,16,18-19H2,1-4H3;1H |
Clé InChI |
ZVPSIEQKAXLWRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCC(CC4)N5CCCCC5)C(=O)C6=CC7=CC(=C(C(=C7N6)OC)OC)CO)Br)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


